3-Chloro-5-iodopyrrolo[1,2-b]pyridazine
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Overview
Description
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine is a heterocyclic compound that features a pyridazine ring fused with a pyrrole ring. This compound is characterized by the presence of chlorine and iodine substituents at the 3 and 5 positions, respectively. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate pyrrole and pyridazine derivatives under specific reaction conditions. For instance, the reaction may involve the use of sodium sulfide for intramolecular cyclization . Industrial production methods often require optimization of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems
Common reagents used in these reactions include sodium sulfide, phosphorus oxychloride, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs due to its unique structural properties.
Material Science: The compound’s electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Research: It is used in studies related to enzyme inhibition and molecular recognition.
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodopyrrolo[1,2-b]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to form strong hydrogen bonds and π-π stacking interactions, which are crucial for its biological activity . The pathways involved in its mechanism of action are often related to its ability to inhibit specific enzymes or modulate receptor activity .
Comparison with Similar Compounds
3-Chloro-5-iodopyrrolo[1,2-b]pyridazine can be compared with other pyridazine derivatives, such as:
Minaprine: A monoamine oxidase inhibitor used as an antidepressant.
Relugolix: A gonadotropin-releasing hormone receptor antagonist.
Deucravacitinib: An allosteric inhibitor of tyrosine kinase 2.
These compounds share the pyridazine core but differ in their substituents and specific biological activities. The presence of chlorine and iodine in this compound imparts unique electronic properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C7H4ClIN2 |
---|---|
Molecular Weight |
278.48 g/mol |
IUPAC Name |
3-chloro-5-iodopyrrolo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4ClIN2/c8-5-3-7-6(9)1-2-11(7)10-4-5/h1-4H |
InChI Key |
VRURQTWQPVGBDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1I)C=C(C=N2)Cl |
Origin of Product |
United States |
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